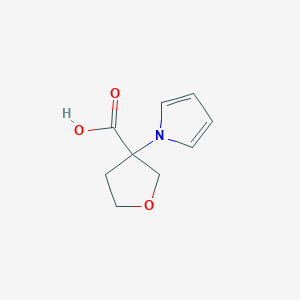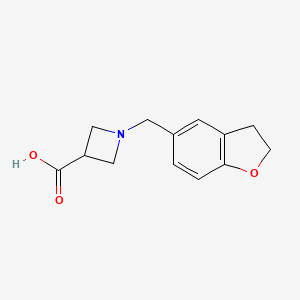
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CTTD) is a novel compound developed by researchers at the University of California, Los Angeles. It is a unique boron-containing molecule that has shown promise in a variety of scientific and medical applications. CTTD has been studied for its potential to act as an enzyme inhibitor, a drug delivery system, and a therapeutic agent.
Scientific Research Applications
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has potential applications in both in vivo and in vitro studies. In vivo studies involve the use of this compound in living organisms, while in vitro studies involve the use of this compound in laboratory experiments.
In Vivo
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential to act as an enzyme inhibitor. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been studied for its potential to act as a drug delivery system. It has been shown to be able to target specific cells and deliver drugs to them.
In Vitro
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential to act as a therapeutic agent. It has been shown to be able to inhibit the growth of cancer cells in laboratory experiments. This compound has also been studied for its potential to act as a drug delivery system. It has been shown to be able to target specific cells and deliver drugs to them.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2 . The inhibition of these enzymes results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the COX/LOX pathway. The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of these mediators, thereby alleviating inflammation .
Pharmacokinetics
The compound’s effectiveness in in vivo studies suggests that it has suitable absorption, distribution, metabolism, and excretion properties for use as a drug .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of pro-inflammatory mediators due to the inhibition of COX-2 . This results in a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .
Biological Activity
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential to act as an enzyme inhibitor. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been studied for its potential to act as a drug delivery system. It has been shown to be able to target specific cells and deliver drugs to them.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an enzyme inhibitor. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been studied for its potential to act as a drug delivery system. It has been shown to be able to target specific cells and deliver drugs to them.
Advantages and Limitations for Lab Experiments
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized easily in a two-step process. It has also been shown to be able to target specific cells and deliver drugs to them. However, this compound has a few limitations. It is not water soluble, so it must be dissolved in a solvent before it can be used in experiments. Additionally, it is not biodegradable, so it must be disposed of properly after use.
Future Directions
Future research on 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could focus on its potential to act as an enzyme inhibitor and drug delivery system. Studies could also be conducted to explore its potential as a therapeutic agent and its ability to target specific cells and deliver drugs to them. Additionally, research could be conducted to optimize the synthesis process for this compound and develop new methods for its purification. Finally, further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its pharmacodynamic properties.
Biochemical Analysis
Biochemical Properties
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and protein interaction studies. This compound interacts with various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), exhibiting potent inhibitory effects . The nature of these interactions involves the binding of the dioxaborolane ring to the active sites of these enzymes, leading to the inhibition of their catalytic activities. Additionally, this compound has been shown to interact with proteins involved in inflammatory pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves its binding interactions with biomolecules. The dioxaborolane ring forms covalent bonds with the active sites of target enzymes, resulting in enzyme inhibition. This compound also influences gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses . The molecular docking studies have further elucidated the binding interactions of this compound with COX and LOX enzymes, providing insights into its inhibitory mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown remarkable stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound maintains its inhibitory effects on enzyme activity and cellular processes, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively inhibits inflammatory responses without causing significant adverse effects . At higher dosages, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to inhibit key enzymes in the arachidonic acid pathway, such as COX and LOX, leading to reduced production of pro-inflammatory mediators . Additionally, this compound affects the levels of metabolites involved in energy metabolism, further influencing cellular metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The interaction with transporters facilitates its cellular uptake and distribution, ensuring its availability at target sites for biochemical interactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications directs its localization to these compartments, where it exerts its inhibitory effects on enzymes and influences gene expression .
properties
IUPAC Name |
2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPQQVUHQXLKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718429 | |
| Record name | 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1040281-84-2 | |
| Record name | 2-(4-Chloro-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040281-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)

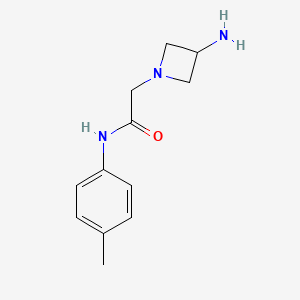
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)
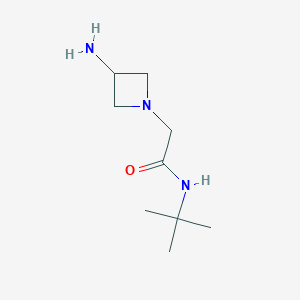

![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
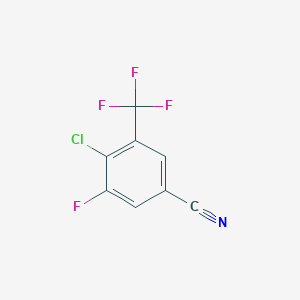



![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)
